molecular formula C15H16FN3O B124973 N-Acetyl-Retigabin CAS No. 229970-68-7

N-Acetyl-Retigabin

Katalognummer B124973
CAS-Nummer: 229970-68-7
Molekulargewicht: 273.3 g/mol
InChI-Schlüssel: YGNSHYRMOVKKSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]acetamide" is a chemical entity that can be associated with a variety of research areas, including medicinal chemistry and organic synthesis. While the specific compound is not directly mentioned in the provided papers, the general class of acetamide derivatives is well-represented, indicating the relevance of such compounds in the development of pharmacologically active agents and in the study of their properties and synthesis .

Synthesis Analysis

The synthesis of acetamide derivatives is a topic of interest in several papers. For instance, the synthesis of various N-substituted acetamides with potential opioid kappa agonist activity is described, where different substituents are introduced to explore their biological activity . Another paper details the synthesis of substituted N-(2-hydroxyphenyl)acetamides, which involves the formation of hydrogen bonds in the synthesized compounds . Similarly, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide is achieved through a multi-step process including acetylation, esterification, and ester interchange, with high yields reported . These studies demonstrate the synthetic routes that could potentially be applied to the synthesis of "N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]acetamide" .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for understanding their chemical behavior and potential biological activity. X-ray crystallography is often used to determine the structure of such compounds, as seen in the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide . The crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide reveals intermolecular hydrogen bonds, which are important for the stability and reactivity of the molecule . These structural analyses provide insights into how the molecular structure of "N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]acetamide" might be elucidated and how its geometry could influence its properties .

Chemical Reactions Analysis

The reactivity of acetamide derivatives is influenced by their functional groups and molecular structure. The papers do not directly address the chemical reactions of "N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]acetamide," but they do provide examples of reactions involving similar compounds. For instance, the formation of intramolecular hydrogen bonds and their electronic behavior in substituted N-(2-hydroxyphenyl)acetamides is discussed . The chemical reactivity of such compounds can be inferred from these studies, which may be applicable to the compound of interest .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are determined by their molecular structure and substituents. The provided papers discuss various properties, such as the linearly extended conformation of the 2-acetylaminoacetamide moiety in one compound and the anticonvulsant activities of functionalized amino acid derivatives . Additionally, the antimicrobial activity of certain acetamide derivatives against bacterial and fungal species is evaluated, indicating the potential for diverse biological applications . These findings suggest that "N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]acetamide" may also possess unique physical and chemical properties that could be explored for various uses .

Wissenschaftliche Forschungsanwendungen

Epilepsie-Behandlung

N-Acetyl-Retigabin: wurde als ein positiver allosterischer Modulator von Kv7 (KCNQ)-Kanälen identifiziert, die für die Regulation der neuronalen Erregbarkeit von entscheidender Bedeutung sind . Durch die Verstärkung des M-Stroms, der durch KCNQ2- und KCNQ3-Kanäle vermittelt wird, trägt es zur Stabilisierung des neuronalen Membranpotentials bei und reduziert so die Häufigkeit epileptischer Anfälle. Dies macht es zu einer wertvollen Verbindung bei der Behandlung von Epilepsie, insbesondere in Fällen, die gegen andere Medikamente resistent sind .

Management von neuropathischen Schmerzen

Die Verbindung hat sich bei der Linderung neuropathischer Schmerzen, einer Erkrankung, die oft gegen herkömmliche Analgetika resistent ist, als vielversprechend erwiesen. Durch die Modulation der Kv7-Kanäle kann This compound die pathologischen Veränderungen in den sensorischen Bahnen dämpfen, die zu einer verstärkten Schmerzübertragung führen. Diese Anwendung wird durch Studien unterstützt, die seine Wirksamkeit bei der Reduzierung von schmerzhaften Verhaltensweisen in Tiermodellen belegen .

Therapie bei Angststörungen

In verschiedenen Tiermodellen wurde beobachtet, dass This compound angstähnliche Verhaltensweisen reduziert. Dies wird auf seine Fähigkeit zurückgeführt, die neuronale Hypererregbarkeit in Schlüsselstrukturen des zentralen Nervensystems zu verringern. Die anxiolytische Wirkung der Verbindung wurde in Tests wie dem Maus-Marmor-Vergraben-Test und dem Null-Labyrinth dokumentiert .

Forschung zur Karzinogenität

Die Forschung zur Karzinogenität von Retigabin hat gezeigt, dass Retigabin selbst zwar die Häufigkeit von Lungenneoplasien bei neugeborenen Mäusen erhöhen kann, sein primärer Metabolit, This compound, jedoch keine Enzymaktivität in einem in-vitro-Ames-Test zeigte. Dies unterstreicht sein Potenzial als sicherere Alternative in klinischen Anwendungen und rechtfertigt weitere Untersuchungen seiner langfristigen Auswirkungen .

Chemische Synthese und Stabilität

Es wurden Anstrengungen unternommen, um die physikalischen Eigenschaften verschiedener kristalliner Strukturen von Retigabin zu untersuchen, um ein Endprodukt mit verbesserter Stabilität, Reinheit und Einheitlichkeit zu erhalten. Da This compound ein Metabolit von Retigabin ist, ist das Verständnis seiner Synthese und Stabilität sowohl für klinische als auch für forensische Anwendungen von entscheidender Bedeutung .

Pharmakokinetik und Metabolismus

This compound: ist ein bedeutender Metabolit, der durch N-Glucuronidierungsreaktionen und Acetylierung gebildet wird. Seine Pharmakokinetik, einschließlich Absorption, Verteilung und Resistenz gegen den First-Pass-Metabolismus, ist entscheidend für die Bestimmung der geeigneten Dosierung und therapeutischen Bereiche. Dieses Wissen ist entscheidend für die Optimierung seiner Verwendung bei der Behandlung von Erkrankungen, die mit neuronaler Hypererregbarkeit verbunden sind .

Wirkmechanismus

Target of Action

N-Acetyl Retigabine, also known as N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]acetamide, primarily targets the voltage-sensitive K+ channels (Kv) of the Kv7 (KCNQ) family . These channels, specifically KCNQ2 and KCNQ3, mediate M-currents that play a crucial role in inhibiting neuronal excitability and reducing transmitter release throughout the nervous system .

Mode of Action

N-Acetyl Retigabine acts as a positive allosteric modulator (or opener) of KCNQ channels . It interacts with the channel protein, leading to a dosing-dependent latency in channel deactivation . This suggests that preserving the open conformation of the channel pore is the principal molecular consequence of retigabine’s interaction with the channel protein .

Biochemical Pathways

The activation of KCNQ channels by N-Acetyl Retigabine reduces neuronal excitability through an outward flow of potassium ions . Due to their differential distribution between excitatory and inhibitory neurons, enhanced k+ channel activity may also lead to increased neuronal circuits excitability . Dysfunctions in these channels, caused by mutations in their encoding genes, have been linked to epileptic phenotypes .

Pharmacokinetics

After oral ingestion, N-Acetyl Retigabine is rapidly absorbed with a bioavailability of 60% . Its volume of distribution is 2–3 L/kg, and plasma protein binding is 80% . It undergoes moderate metabolism (50–65%) in the liver by hydrolysis/N-acetylation and glucuronidation, with the major metabolite being an N-acetyl derivative . Approximately 20–30% of an administered dose is excreted as unchanged retigabine in urine . The plasma elimination half-life values for retigabine in adults are 8–10 hours .

Result of Action

The opening of neuronal Kv7.2-7.5 voltage-activated K+ channels by N-Acetyl Retigabine enables the generation of the M-current, a sub-threshold potassium current that serves to stabilize the membrane potential and control neuronal excitability . This results in anticonvulsant effects, making it a clinically approved anti-seizure medication .

Action Environment

The pharmacokinetics of N-Acetyl Retigabine and its N-acetyl metabolite are unlikely to be affected by agents that induce or inhibit cytochrome P450 (CYP) enzymes .

Biochemische Analyse

Biochemical Properties

N-Acetyl Retigabine is a product of the metabolism of Retigabine, undergoing moderate metabolism (50–65%) in the liver by hydrolysis/N-acetylation and glucuronidation . The isoenzymes responsible for the glucuronidation of Retigabine and N-Acetyl Retigabine are UGT1A1, UGT1A3, UGT1A4, and UGT1A9 .

Cellular Effects

N-Acetyl Retigabine, as a metabolite of Retigabine, may share some of its parent compound’s cellular effects. Retigabine has been shown to open neuronal voltage-gated potassium channels, specifically the Kv7.2-7.5 (formerly KCNQ2-5) channels . These channels, primarily Kv7.2/7.3, enable the generation of the M-current, a sub-threshold potassium current that serves to stabilize the membrane potential and control neuronal excitability .

Molecular Mechanism

Retigabine acts as a positive allosteric modulator of KCNQ channels, specifically opening neuronal Kv7.2-7.5 voltage-activated potassium channels . This action stabilizes the membrane potential and controls neuronal excitability, effectively inhibiting abnormal neuronal discharge .

Temporal Effects in Laboratory Settings

It is known that Retigabine has a plasma elimination half-life of 8-10 hours in adults . This suggests that the effects of N-Acetyl Retigabine may also persist for several hours.

Dosage Effects in Animal Models

The dosage effects of N-Acetyl Retigabine in animal models have not been extensively studied. Retigabine has been shown to have a broad-spectrum of activity in animal models of electrically-induced and chemically-induced epileptic seizures .

Metabolic Pathways

N-Acetyl Retigabine is a metabolite of Retigabine, which undergoes moderate metabolism (50–65%) in the liver by hydrolysis/N-acetylation and glucuronidation . The major metabolite is an N-acetyl derivative .

Transport and Distribution

Retigabine is known to be rapidly absorbed and distributed, with a volume of distribution of 2-3 L/kg .

Subcellular Localization

Given its role as a metabolite of Retigabine, it is likely to be found in the liver where Retigabine is metabolized .

Eigenschaften

IUPAC Name

N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O/c1-10(20)19-15-7-6-13(8-14(15)17)18-9-11-2-4-12(16)5-3-11/h2-8,18H,9,17H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNSHYRMOVKKSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

229970-68-7
Record name 229970-68-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.